Potency Against T670I Gatekeeper Mutation vs. Imatinib and Sunitinib
c-Kit-IN-3 maintains low nanomolar potency against the c-KIT T670I gatekeeper mutation (IC₅₀ = 8 nM), a common secondary resistance mutation that severely compromises the activity of first- and second-line c-KIT inhibitors [1]. In contrast, imatinib and sunitinib exhibit markedly reduced or negligible inhibition of T670I, rendering them ineffective in models driven by this mutant [2].
| Evidence Dimension | Inhibitory potency against c-KIT T670I mutant |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | Imatinib: >10 μM (inactive); Sunitinib: >1 μM (weak to inactive) |
| Quantified Difference | >1250-fold more potent than imatinib; >125-fold more potent than sunitinib |
| Conditions | Biochemical kinase assay (BaF3-tel-c-KIT-T670I) |
Why This Matters
This establishes c-Kit-IN-3 as a critical tool for studying T670I-mediated resistance, a model system where standard-of-care comparators provide no useful activity.
- [1] Wu Y, et al. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. J Med Chem. 2019 Jul 11;62(13):6083-6101. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CHMFL-KIT-64 ligand page. View Source
